![molecular formula C23H22N4O5S2 B2663585 ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate CAS No. 950470-72-1](/img/structure/B2663585.png)

ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

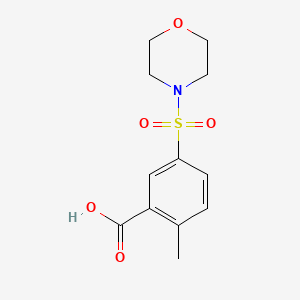

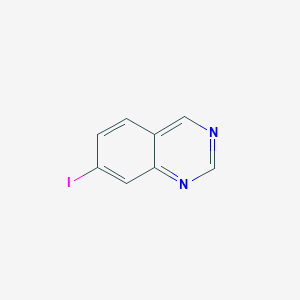

“Ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate” is a complex organic compound . It contains a pyrimido[5,4-c][2,1]benzothiazin-2-yl moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) and is ethylated and dioxided .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes a pyrimido[5,4-c][2,1]benzothiazin-2-yl ring system, which is sulfur and nitrogen-containing heterocycle .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . These could include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Anticancer Activity

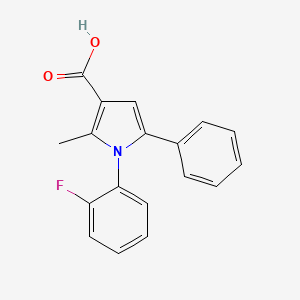

Indole derivatives, including the compound , have drawn attention due to their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The specific mechanism of action may involve interference with cell signaling pathways or DNA replication. Further studies are needed to elucidate the compound’s precise mode of action and its potential as a novel chemotherapeutic agent .

Antimicrobial Properties

Indole derivatives often exhibit antimicrobial activity against bacteria, fungi, and parasites. The compound’s sulfur-containing moiety may play a role in disrupting microbial membranes or enzymes. Investigations have explored its effectiveness against drug-resistant strains, making it a promising candidate for combating infectious diseases .

Anti-inflammatory Effects

Indole-based compounds have been studied for their anti-inflammatory properties. By modulating immune responses or inhibiting pro-inflammatory cytokines, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and allergic reactions. Researchers have examined the compound’s impact on inflammatory pathways and its potential as an anti-inflammatory drug .

Neuroprotective Potential

Indoles have been linked to neuroprotection and neuronal health. The compound’s structure suggests it could interact with neurotransmitter receptors or influence neuronal survival pathways. Investigations have explored its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, aiming to uncover its neuroprotective mechanisms .

Synthetic Methodology

Given the importance of indole derivatives, researchers have developed novel synthetic methods for their efficient preparation. Investigating the construction of this compound provides insights into innovative synthetic routes, catalysis, and green chemistry. These methodologies contribute to the broader field of organic synthesis .

Other Biological Activities

Beyond the mentioned areas, indole derivatives often exhibit diverse biological effects. These include antioxidant properties, enzyme inhibition, and modulation of cellular processes. Researchers continue to explore the compound’s interactions with biological targets, aiming to uncover additional applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-3-27-18-8-6-5-7-17(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-16-11-9-15(10-12-16)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHGUVBHVRHAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)

![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)

![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)